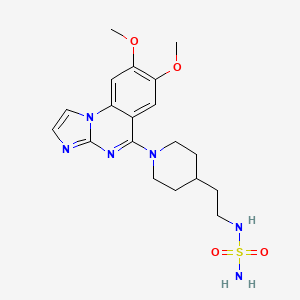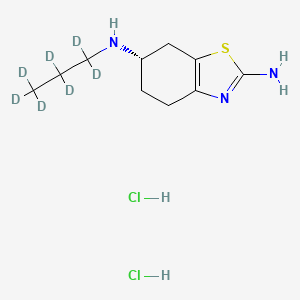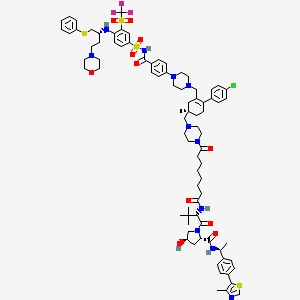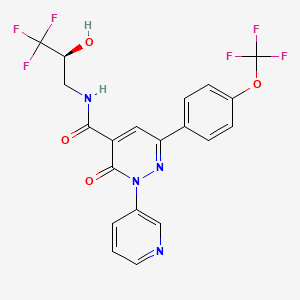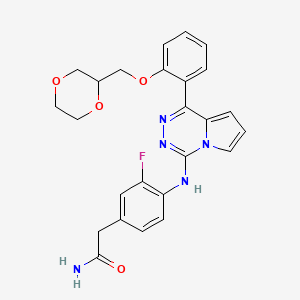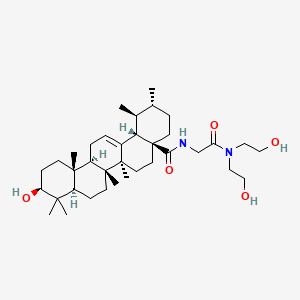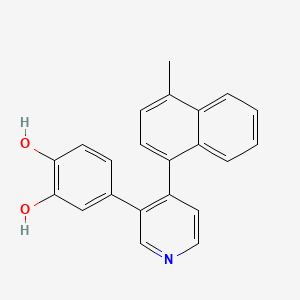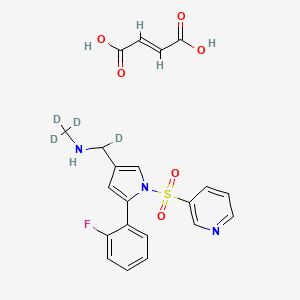
Vonoprazan-d4 Fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vonoprazan-d4 (fumarate) is a deuterated form of vonoprazan fumarate, a first-in-class potassium-competitive acid blocker. It is used primarily for the treatment of acid-related disorders such as gastroduodenal ulcers and reflux esophagitis. Vonoprazan-d4 (fumarate) is particularly effective in inhibiting gastric acid secretion by targeting the H+/K+ ATPase enzyme in the stomach lining .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vonoprazan-d4 (fumarate) involves several steps:
Formation of Schiff Base: 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carboxaldehyde is dissolved in an organic solvent and mixed with methylamine alcohol solution for 6-8 hours to generate an imine.
Reduction: The imine is reduced using metal borohydride for 1-2 hours to obtain a compound.
Boc Protection: The compound is dissolved in an organic solvent, mixed with Boc anhydride, and reacted for 1-2 hours.
Sulfonylation: The Boc-protected compound is reacted with 3-pyridine sulfuryl chloride in the presence of sodium hydride and crown ether.
Deprotection: The sulfonylated compound is treated with trifluoroacetic acid and methylene dichloride solution.
Salification: The final compound is salified with fumaric acid to obtain vonoprazan-d4 (fumarate).
Industrial Production Methods
The industrial production of vonoprazan-d4 (fumarate) follows similar synthetic routes but is optimized for large-scale production. The process includes steps to improve the purity of the raw material, reduce production costs, and ensure the stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Vonoprazan-d4 (fumarate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
Vonoprazan-d4 (fumarate) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of vonoprazan.
Biology: Used in studies to understand the biological pathways and molecular targets involved in acid secretion.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating acid-related disorders.
Industry: Used in the pharmaceutical industry for the development of new acid-suppressing medications
Mecanismo De Acción
Vonoprazan-d4 (fumarate) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach lining. This enzyme is responsible for the final step of acid secretion in the stomach. By blocking this enzyme, vonoprazan-d4 (fumarate) effectively reduces gastric acid production .
Comparación Con Compuestos Similares
Similar Compounds
Tegoprazan: Another potassium-competitive acid blocker with similar mechanisms of action.
Fexuprazan: A newer potassium-competitive acid blocker under development.
Proton Pump Inhibitors (PPIs): Such as omeprazole and lansoprazole, which also inhibit gastric acid secretion but through a different mechanism
Uniqueness
Vonoprazan-d4 (fumarate) is unique due to its high potency and rapid onset of action. Unlike proton pump inhibitors, it is not affected by CYP2C19 genetic polymorphisms and does not require acid-resistant formulations. This makes it a more effective and reliable option for treating acid-related disorders .
Propiedades
Fórmula molecular |
C21H20FN3O6S |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[deuterio-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,10D; |
Clave InChI |
ROGSHYHKHPCCJW-OBJBBVQWSA-N |
SMILES isomérico |
[2H]C(C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)NC([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


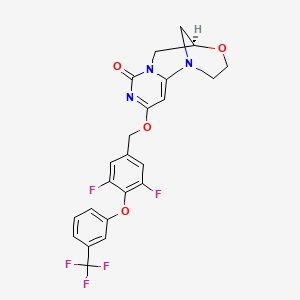
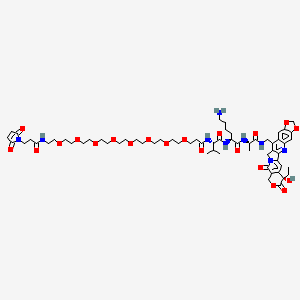
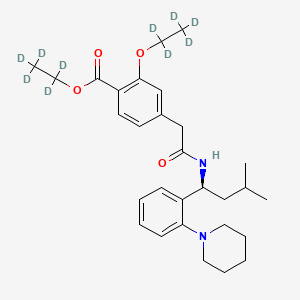
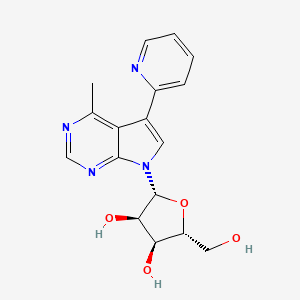
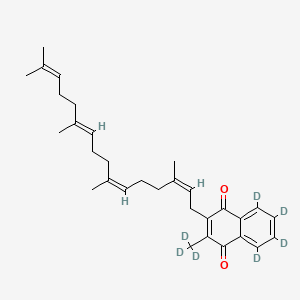
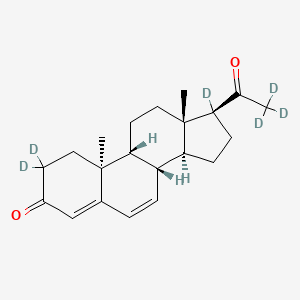
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
